(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid
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Overview
Description
ZK-158252 is a selective antagonist of the leukotriene B4 type-2 receptor (BLT2). This compound is primarily used in scientific research to study the role of leukotriene receptors in various biological processes. It has a molecular weight of 432.59 and a chemical formula of C29H36O3 .
Preparation Methods
The synthesis of ZK-158252 involves several steps, including the preparation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound can be prepared using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps .
Chemical Reactions Analysis
ZK-158252 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
ZK-158252 is widely used in scientific research due to its ability to selectively inhibit the BLT2 receptor. Some of its applications include:
Chemistry: Used to study the chemical properties and reactions of leukotriene receptors.
Biology: Helps in understanding the role of leukotriene receptors in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as asthma, psoriasis, and rheumatoid arthritis.
Industry: Used in the development of new drugs and therapeutic agents targeting leukotriene receptors .
Mechanism of Action
ZK-158252 exerts its effects by selectively binding to and inhibiting the leukotriene B4 type-2 receptor (BLT2). This receptor is involved in various inflammatory and immune responses. By blocking the receptor, ZK-158252 can reduce inflammation and modulate immune responses. The molecular targets and pathways involved include the inhibition of leukotriene signaling pathways, which play a crucial role in inflammation and immune regulation .
Comparison with Similar Compounds
ZK-158252 is unique due to its high selectivity for the BLT2 receptor. Similar compounds include:
U75302: Another BLT2 receptor antagonist with similar properties but different chemical structure.
LY293111: A leukotriene receptor antagonist with broader activity, targeting both BLT1 and BLT2 receptors.
CP-105696: A selective BLT1 receptor antagonist, used for comparison in studies involving BLT2
ZK-158252 stands out due to its specificity and potency in inhibiting the BLT2 receptor, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C29H36O3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid |
InChI |
InChI=1S/C29H36O3/c30-27(29(22-11-23-29)21-10-14-24-12-2-1-3-13-24)19-8-6-17-25-15-4-5-16-26(25)18-7-9-20-28(31)32/h1-3,6,8,12-13,17-19,25,27,30H,4-5,7,9,11,15-16,20-23H2,(H,31,32)/b17-6+,19-8+,26-18+ |
InChI Key |
HILRZHRCCODTSA-AHQVELJISA-N |
SMILES |
C1CCC(=CCCCC(=O)O)C(C1)C=CC=CC(C2(CCC2)CC#CC3=CC=CC=C3)O |
Isomeric SMILES |
C1CC/C(=C\CCCC(=O)O)/C(C1)/C=C/C=C/C(C2(CCC2)CC#CC3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(=CCCCC(=O)O)C(C1)C=CC=CC(C2(CCC2)CC#CC3=CC=CC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZK-158252; ZK 158252; ZK158252. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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